molecular formula C11H14ClF B6336055 2-Chloro-1-fluoro-4-pentylbenzene CAS No. 2432848-91-2

2-Chloro-1-fluoro-4-pentylbenzene

Cat. No.: B6336055
CAS No.: 2432848-91-2
M. Wt: 200.68 g/mol
InChI Key: GQKVZXCEMVYPGI-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-pentylbenzene is an organic compound with the molecular formula C11H14ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the first position, and a pentyl group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting pentylbenzene can then undergo halogenation reactions to introduce the chlorine and fluorine substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-pentylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.

    Oxidation: The pentyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pentyl group to an alkane.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include dehalogenated benzene derivatives and alkanes.

Scientific Research Applications

2-Chloro-1-fluoro-4-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of a pentyl group.

    2-Chloro-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.

    2-Chloro-1-fluoro-4-propylbenzene: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

2-Chloro-1-fluoro-4-pentylbenzene is unique due to the presence of the pentyl group, which can influence its physical and chemical properties. The longer alkyl chain can affect the compound’s solubility, boiling point, and reactivity compared to its shorter-chain analogs.

Properties

IUPAC Name

2-chloro-1-fluoro-4-pentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKVZXCEMVYPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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